Product packaging for 5-Bromochroman-8-ol(Cat. No.:)

5-Bromochroman-8-ol

Cat. No.: B13931669
M. Wt: 229.07 g/mol
InChI Key: ROUQIVMRTSEEDH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

5-Bromochroman-8-ol is a brominated derivative of chroman, characterized by a benzopyran ring system substituted with a bromine atom and a hydroxy group. This structure makes it a valuable versatile synthetic intermediate in organic and medicinal chemistry research. Compounds within the bromochroman family, such as 5-Bromochroman and 5-Bromochroman-8-amine, are frequently employed in various cross-coupling reactions, including Suzuki and Buchwald-Hartwig animations, to construct more complex molecular architectures . Research Applications: This compound serves as a key building block in the exploration and synthesis of novel pharmacologically active molecules. Its reactive bromine and hydroxy groups allow for sequential functionalization, enabling researchers to develop libraries of compounds for structure-activity relationship (SAR) studies . It is particularly useful in designing potential ligands for central nervous system targets and in creating analogs for screening against various disease models. Handling and Storage: This product is intended for research purposes only and is not for human or veterinary use. Researchers should consult the safety data sheet (SDS) before use. While specific hazard statements for this compound are not available, related bromochromans may cause skin and eye irritation, so standard personal protective equipment is recommended . It is typically stored in an inert atmosphere at room temperature to maintain stability .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H9BrO2 B13931669 5-Bromochroman-8-ol

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H9BrO2

Molecular Weight

229.07 g/mol

IUPAC Name

5-bromo-3,4-dihydro-2H-chromen-8-ol

InChI

InChI=1S/C9H9BrO2/c10-7-3-4-8(11)9-6(7)2-1-5-12-9/h3-4,11H,1-2,5H2

InChI Key

ROUQIVMRTSEEDH-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C=CC(=C2OC1)O)Br

Origin of Product

United States

Chemical Reactivity and Transformation Mechanisms of 5 Bromochroman 8 Ol

Reactions Involving the Bromine Moiety

The bromine atom attached to the aromatic ring of 5-Bromochroman-8-ol is a versatile handle for various chemical modifications, including nucleophilic aromatic substitution, cross-coupling reactions, and reductive debromination.

Nucleophilic Aromatic Substitution Reactions

Nucleophilic aromatic substitution (SNAr) is a substitution reaction in which a nucleophile displaces a leaving group, such as a halide, on an aromatic ring. wikipedia.org For SNAr to occur, the aromatic ring typically needs to be activated by electron-withdrawing groups positioned ortho or para to the leaving group. wikipedia.orglibretexts.org These groups stabilize the negatively charged intermediate, known as a Meisenheimer complex, which is formed during the reaction. libretexts.org

In the context of this compound, the electron-donating nature of the hydroxyl group and the ether linkage in the chroman ring system generally make the aromatic ring electron-rich, thus disfavoring classical SNAr reactions. However, under specific conditions or with appropriate modifications to the molecule to enhance its electrophilicity, such reactions could potentially be induced. For instance, the conversion of the hydroxyl group to a more strongly electron-withdrawing group could facilitate nucleophilic attack. Research on closely related bromo-substituted aromatic compounds has shown that phenols can act as nucleophiles in SNAr reactions with 5-bromo-1,2,3-triazines. nih.gov

Cross-Coupling Reactions (e.g., Suzuki, Heck, Sonogashira)

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. The bromine atom in this compound serves as an excellent electrophilic partner in these transformations.

Suzuki Coupling: This reaction involves the coupling of an organoboron compound with an organohalide in the presence of a palladium catalyst and a base. It is widely used to form carbon-carbon bonds. While specific examples with this compound are not prevalent in the provided search results, the general applicability of Suzuki coupling to aryl bromides is well-established. rsc.orgnanochemres.org

Heck Reaction: The Heck reaction couples an unsaturated halide (or triflate) with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene. This reaction is a cornerstone of C-C bond formation. rsc.org

Sonogashira Coupling: The Sonogashira reaction is a cross-coupling reaction used to form carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide, employing a palladium catalyst and a copper co-catalyst. walisongo.ac.idwikipedia.org This reaction is known for its mild conditions and tolerance of various functional groups. wikipedia.org There are also copper-free versions of this reaction to prevent the undesired formation of alkyne dimers (Glaser coupling). wikipedia.org Research has demonstrated the successful application of Sonogashira coupling to various bromo-substituted aromatic compounds, indicating its potential applicability to this compound. nanochemres.orgresearchgate.netresearchgate.net

Table 1: Overview of Cross-Coupling Reactions

Reaction Coupling Partner Catalyst System Bond Formed
Suzuki Organoboron compound Palladium catalyst, Base C-C
Heck Alkene Palladium catalyst, Base C-C
Sonogashira Terminal alkyne Palladium catalyst, Copper(I) co-catalyst, Base C-C

Reductive Debromination Pathways

Reductive debromination involves the removal of the bromine atom and its replacement with a hydrogen atom. This transformation can be achieved through various methods, including catalytic hydrogenation or using reducing agents. In the context of polybrominated diphenyl ethers (PBDEs), microbial reductive debromination under anaerobic conditions has been studied as a bioremediation strategy. nih.govnih.gov While not directly involving this compound, these studies highlight that the carbon-bromine bond can be cleaved under reductive conditions. nih.gov Photocatalytic reductive debromination has also been shown to be effective for the degradation of PBDEs. rsc.org

Transformations at the Hydroxyl Group (C8-OH)

The hydroxyl group at the C8 position of this compound is a key site for functionalization through esterification, etherification, and oxidation reactions.

Esterification and Etherification Reactions

Esterification: This reaction involves the conversion of the phenolic hydroxyl group into an ester. A common method is the Fischer esterification, where a carboxylic acid reacts with an alcohol in the presence of an acid catalyst to form an ester and water. byjus.commasterorganicchemistry.com The reaction is reversible and typically driven to completion by using an excess of one reactant or by removing water as it is formed. masterorganicchemistry.com Another approach is to react the alcohol with an acyl chloride or an acid anhydride, which are generally more reactive than carboxylic acids. chemguide.co.uk

Etherification: The hydroxyl group can also be converted into an ether. The Williamson ether synthesis is a classical method for forming ethers, involving the reaction of an alkoxide with a primary alkyl halide. In the case of this compound, the phenolic proton would first be removed by a base to form the corresponding phenoxide, which then acts as a nucleophile to attack an alkyl halide.

Oxidation Reactions to Chromanone Derivatives

Oxidation of the chroman ring system can lead to the formation of chromanone derivatives. Specifically, oxidation of the benzylic methylene (B1212753) group (C4) adjacent to the ether oxygen can yield the corresponding 4-chromanone. Various oxidizing agents can be employed for this transformation. For instance, the oxidation of chroman-4-ols to chroman-4-ones is a known transformation. While the starting material here is this compound, oxidation can potentially occur at the C4 position to yield a 5-bromo-8-hydroxychroman-4-one. Research on related chroman-4-one and chromone (B188151) derivatives has shown that various substituents can be introduced and manipulated, highlighting the synthetic utility of these scaffolds. helsinki.fiacs.orggu.se The synthesis of chroman-4-ones often involves the intramolecular cyclization of a corresponding chalcone (B49325) or a related precursor. helsinki.fi

Table 2: Reactions at the C8-OH Group

Reaction Type Reagent(s) Functional Group Formed
Esterification Carboxylic acid, Acid catalyst Ester
Acyl chloride Ester
Acid anhydride Ester
Etherification Base, Alkyl halide Ether
Oxidation Oxidizing agent Ketone (at C4)

Metal Complexation Studies

The structure of this compound, featuring an 8-hydroxyquinoline-like motif, suggests a strong propensity for forming metal complexes. The phenolic hydroxyl group at the C8 position and the ethereal oxygen atom within the chroman ring can act as a bidentate chelating agent for various metal ions. While specific studies on this compound are not extensively documented, the well-established coordination chemistry of 8-hydroxyquinoline (B1678124) (8-HQ) and its derivatives provides a robust model for predicting its behavior. researchgate.netscirp.org

The 8-HQ moiety is known to be a potent metal ion chelator, forming stable complexes with a wide range of metal ions including transition metals and main group elements. researchgate.netnih.gov The deprotonated hydroxyl group provides a strong binding site, while the heterocyclic oxygen atom completes a stable five-membered chelate ring. This chelation enhances the stability of the resulting complexes. researchgate.net It is anticipated that this compound would react with metal salts in a similar fashion, likely in a 2:1 ligand-to-metal stoichiometric ratio for divalent metal ions, leading to the formation of octahedral or square planar complexes. researchgate.netscirp.org The presence of the bromine atom at the C5 position may influence the electronic properties and thus the stability and reactivity of the resulting metal complexes.

Studies on related 8-hydroxyquinoline-5-sulfonate (8-HQS) ligands show complexation with trivalent metal ions like Al(III), Ga(III), and In(III), forming 1:3 metal-to-ligand complexes. rsc.org Interestingly, the geometry of these complexes can vary, with Al(III) and Ga(III) favoring a meridional arrangement of the ligands, while the larger In(III) ion accommodates a facial geometry. rsc.org This suggests that the ionic radius of the metal plays a crucial role in determining the final structure of the complex formed with 8-hydroxy-type ligands.

Table 1: Anticipated Metal Complexation Behavior of this compound based on 8-Hydroxyquinoline Analogs
Metal IonExpected Stoichiometry (Ligand:Metal)Potential GeometryReference Analog
Cu(II)2:1Square Planar8-Hydroxyquinoline researchgate.netscirp.org
Ni(II)2:1Octahedral (with solvent coordination)8-Hydroxyquinoline researchgate.netscirp.org
Co(II)2:1Octahedral (with solvent coordination)8-Hydroxyquinoline researchgate.netscirp.org
In(III)3:1Facial Octahedral8-hydroxyquinoline-5-sulfonate rsc.org
Al(III)3:1Meridional Octahedral8-hydroxyquinoline-5-sulfonate rsc.org

Ring System Modifications and Rearrangements

The chroman ring system, while generally stable, can undergo a variety of modifications and rearrangements under specific reaction conditions. These transformations can alter the heterocyclic core, leading to the formation of new ring systems or functionalized open-chain products.

One potential transformation is the acid-catalyzed rearrangement of the chroman skeleton. Similar to the Pinacol rearrangement seen in vicinal diols, protonation of the ether oxygen could initiate a cascade of bond migrations, particularly if a carbocation can be formed at a favorable position. mvpsvktcollege.ac.inwiley-vch.de The stability of any intermediate carbocation would be a key driving force for such a rearrangement. masterorganicchemistry.com

Another class of relevant transformations includes base-catalyzed rearrangements. The Payne and Brook rearrangements, for example, involve the intramolecular migration of groups in epoxy alcohols and organosilicon compounds, respectively. msu.edu While not directly applicable to the parent this compound, these reactions illustrate the potential for intramolecular shifts within similar structural frameworks under basic conditions. The driving force for such reactions is often the formation of a more stable anion or a stronger bond, such as the Si-O bond in the Brook rearrangement. msu.edu

Furthermore, reactions that lead to the cleavage of the pyran ring can be considered. Oxidative cleavage, for instance, could break the C-O bonds within the heterocycle. The Baeyer-Villiger oxidation, which involves the insertion of an oxygen atom adjacent to a carbonyl group, is a related rearrangement that highlights how oxidative conditions can promote skeletal reorganization. mvpsvktcollege.ac.inwiley-vch.de

Mechanistic Investigations of Key Reactions

Understanding the mechanisms of reactions involving this compound is crucial for controlling reaction outcomes and designing new synthetic routes. A key reaction for the synthesis of the related chromanol scaffold is the visible-light photoredox-catalyzed cyclization of unsaturated aldehydes. acs.orgacs.org

A proposed mechanism for this transformation involves several key steps:

Catalyst Excitation and Reduction: The iridium-based photocatalyst (e.g., Ir(ppy)₂(dtb-bpy)PF₆) absorbs visible light and is excited. It then undergoes single-electron transfer (SET) with a sacrificial electron donor, such as a trialkylamine (e.g., Hünig's base), to form a highly reductive Ir(II) species. acs.orgacs.org

Ketyl Radical Formation: The reduced photocatalyst transfers an electron to the aldehyde group of the starting material (e.g., a 2-(cinnamyloxy)benzaldehyde derivative). This process is often facilitated by the amine, which engages in hydrogen bonding with the aldehyde, functioning as a proton-coupled electron transfer (PCET) mediator. This generates a ketyl radical anion intermediate. acs.org

Radical Cyclization: The newly formed ketyl radical attacks the tethered alkene or alkyne intramolecularly. This cyclization step forms the chroman ring and a new carbon-centered radical. acs.org

Reduction and Protonation: The carbon radical is then reduced by another electron transfer, and subsequent protonation yields the final chromanol product.

This mechanistic pathway highlights the power of photoredox catalysis to generate reactive radical intermediates under mild conditions, enabling the construction of complex heterocyclic systems like chromanols. acs.org The reaction tolerates a wide variety of substituents on the aromatic ring, suggesting its applicability for synthesizing derivatives like this compound. acs.org

Table 2: Optimized Conditions for Photoredox-Catalyzed Chromanol Synthesis
ParameterConditionObservation/RationaleReference
PhotocatalystIr(ppy)₂(dtb-bpy)PF₆ (PC 3)Effective catalyst for visible-light-mediated reduction. acs.orgacs.org
Light SourceBlue LEDs (λ ≈ 450 nm)Provides the necessary energy to excite the photocatalyst. The reaction does not proceed in the dark. acs.orgacs.org
Electron DonorHünig's base (DIPEA)Acts as both a sacrificial reductant and a key component in the proton-coupled electron transfer step. acs.org
SolventAcetonitrile (B52724) (CH₃CN)Found to be the optimal solvent, providing good yields compared to other polar aprotic or protic solvents. acs.orgacs.org
Temperature25 °CThe reaction proceeds efficiently at room temperature. acs.org

Synthesis and Characterization of 5 Bromochroman 8 Ol Derivatives and Analogues

Structural Modifications of the Chroman Ring

Alterations to the core chroman structure, including the addition of substituents and changes to the saturation of the heterocyclic ring, are key strategies for diversifying the chemical space around the 5-bromochroman-8-ol motif.

Introduction of Alkyl or Aromatic Substituents

The introduction of alkyl and aromatic groups onto the chroman framework can significantly influence the molecule's steric and electronic properties. Standard aromatic substitution reactions, such as Friedel-Crafts alkylation and acylation, provide established routes for adding carbon-based substituents to the benzene (B151609) portion of the chroman ring. masterorganicchemistry.com The order of these reactions is critical; to achieve specific substitution patterns (e.g., para- or meta-), the directing effects of the existing substituents must be considered. masterorganicchemistry.com For instance, installing an ortho-, para-directing group first will favor substitution at those positions, while beginning with a meta-director will guide subsequent groups to the meta position. masterorganicchemistry.com

A modern approach for creating substituted chromanols involves a photoredox-catalyzed ketyl-olefin coupling reaction. This method allows for the synthesis of various chromanols, including those with bulky substituents like tert-butyl groups. acs.org For example, 3-benzyl-6,8-di-tert-butylchroman-4-ol can be synthesized from the corresponding aldehyde using a photocatalyst and a hydrogen-atom-transfer (HAT) reagent. acs.org The choice of catalyst and reaction conditions is crucial for achieving high yields. acs.org

Table 1: Synthesis of Substituted Chromanols via Photoredox Catalysis acs.org

Starting Aldehyde Product Catalyst (mol %) Yield
2-(allyloxy)-3,5-di-tert-butylbenzaldehyde 3-benzyl-6,8-di-tert-butylchroman-4-ol PC 3 (1 mol %) High
2-(allyloxy)benzaldehyde 3-benzylchroman-4-ol PC 3 (1 mol %) High
2-(3-methylbut-2-en-1-yloxy)benzaldehyde 2,2-dimethyl-3-benzylchroman-4-ol PC 3 (2.5 mol %) Moderate

Variations in Ring Saturation (e.g., Chromenes, Chromanones)

Modifying the saturation level of the pyran ring in the chroman structure leads to important classes of derivatives such as chromenes and chromanones. These variations alter the geometry and reactivity of the molecule.

Chromanones: Brominated chromanones are key intermediates in the synthesis of other derivatives. For instance, 6-bromochromanone can be prepared from the corresponding bromophenoxypropionic acid by cyclization using polyphosphoric acid (PPA). researchgate.net These bromochromanones can then undergo further reactions. A notable transformation is the conversion of 3-bromochromanone into 3-cyanochromone. This proceeds through a potassium hexamethyldisilazide (KHMDS)-enhanced samarium(II) iodide-mediated cyanation, followed by dehydrogenation. scispace.com

Chromenes: 3-Bromochromenes can be synthesized via the Claisen rearrangement of 2,3-dibromoallyl phenyl ethers. psu.edu These compounds serve as precursors for o-allenylphenols through an electrochemical ring-opening reaction. psu.edu Furthermore, halogenated 3-nitro-2H-chromenes have been synthesized and show potential as antibacterial agents. mdpi.com The synthesis typically involves the reaction of a substituted salicylaldehyde (B1680747) with a nitro-styrene derivative. mdpi.com

Chiral Chromanols from Chromones: An important synthetic route involves the asymmetric hydrogenation of chromones to produce chiral chromanols. This transformation can be achieved with high yields and excellent enantioselectivity using a RuPHOX-Ru catalyst. nih.gov The reaction proceeds through a sequential hydrogenation of both the C=C and C=O double bonds of the chromone (B188151) precursor. nih.gov This method is scalable and provides access to biologically significant molecules. nih.gov

Halogen-Substituted Analogues at Different Positions

The introduction of additional halogen atoms, either bromine or other halogens, at various positions on the chroman-8-ol (B2788029) scaffold is a common strategy to modulate biological activity and physicochemical properties.

Synthesis of Di- and Poly-brominated Chromanols

The synthesis of di- and poly-brominated derivatives often involves direct bromination of the chromanol or a suitable precursor. The reaction conditions can be controlled to favor the formation of either mono- or poly-halogenated products. For example, the bromination of 8-hydroxyquinoline (B1678124), an analogous system, with two equivalents of bromine in chloroform (B151607) leads to the formation of the 5,7-dibromo derivative as the sole product in high yield. acgpubs.org Adjusting the stoichiometry to 1.5 equivalents of bromine in acetonitrile (B52724) can produce a mixture of mono- and di-bromo derivatives. acgpubs.org These methods are applicable to the chromanol system, where the hydroxyl and ether oxygen atoms activate the aromatic ring towards electrophilic substitution.

Table 2: Representative Bromination Reactions acgpubs.org

Substrate Reagents & Conditions Product(s) Yield
8-Hydroxyquinoline Br₂ (2.1 eq), CHCl₃, rt, 1h 5,7-Dibromo-8-hydroxyquinoline 90%
8-Aminoquinoline (B160924) Br₂ (2.1 eq), CH₂Cl₂, rt, 10 min 5,7-Dibromo-8-aminoquinoline -
8-Methoxyquinoline (B1362559) Br₂ (1.1 eq), CHCl₃, rt, 1h 5-Bromo-8-methoxyquinoline (B186703) 85%

The biosynthesis of polybrominated marine natural products, such as polybrominated diphenyl ethers (PBDEs), provides insight into enzymatic pathways for polybromination, often involving flavin-dependent halogenases. mdpi.com

Mixed-Halogenated Derivatives

The synthesis of chromanol analogues containing different halogen atoms (e.g., bromine and chlorine) allows for fine-tuning of the molecule's properties. These mixed-halogenated derivatives can be prepared through multi-step synthetic sequences. An example from a related class of compounds is the synthesis of 2-(4-bromophenyl)-6-bromo-8-chloro-3-nitro-2H-chromene. This compound was synthesized as part of a series of halogenated nitrochromenes to evaluate their antibacterial potential. mdpi.com The general synthetic strategy involves the reaction of a halogenated salicylaldehyde with a substituted (E)-1-aryl-2-nitroethene in the presence of a catalyst. mdpi.com

The synthesis of various halogenated heterocyclic compounds often starts from di- or poly-halogenated precursors. For example, 4,5-dihalogenobenzene-1,2-diamines can be used to synthesize a range of benzimidazole (B57391) and quinoxaline (B1680401) derivatives containing different halogen patterns. mdpi.com These synthetic principles can be adapted to the chromanol skeleton, starting with appropriately halogenated phenols or other precursors.

Conjugates and Hybrid Molecules Incorporating the this compound Moiety

Creating hybrid molecules or conjugates by linking the this compound moiety to other functional or bioactive molecules is an advanced strategy to develop compounds with novel properties or mechanisms of action. rsc.org A hybrid molecule typically merges two active pharmacophores to create a single chemical entity, which can lead to synergistic effects and improved pharmacokinetic profiles compared to administering the individual components. rsc.orgprismbiolab.com

This design strategy is employed to enhance therapeutic efficacy, overcome drug resistance, or improve targeting. rsc.org For example, conjugates can be designed where one part of the molecule facilitates transport into a target cell, allowing the active component to accumulate where it is needed. rsc.org The linkage of a chromanol derivative could be achieved with various biomolecules, including peptides, other small-molecule drugs, or targeting ligands. mdpi.commdpi.com While specific examples incorporating the this compound moiety are not extensively detailed in the provided sources, the principles of creating hybrid molecules are well-established. For instance, piperazine-based hybrids have been synthesized by linking two heterocyclic systems, researchgate.net and various imidazole-bearing hybrids have been developed for antimicrobial applications. mdpi.com These approaches demonstrate the feasibility of creating complex molecules based on a core scaffold like this compound.

Advanced Spectroscopic and Structural Elucidation of 5 Bromochroman 8 Ol and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical tool for determining the structure of organic compounds. By analyzing the magnetic properties of atomic nuclei, it provides detailed information about the molecular framework, including the connectivity and spatial arrangement of atoms.

Proton (¹H) NMR Chemical Shift Analysis and Coupling Constants

Proton NMR (¹H NMR) spectroscopy of 5-Bromochroman-8-ol reveals distinct signals corresponding to the different types of protons within the molecule. The chemical shifts (δ) are influenced by the electronic environment of each proton. For instance, aromatic protons are typically found in the downfield region (7-8 ppm) due to the ring current effect of the benzene (B151609) ring. chemistrysteps.com Protons attached to carbons adjacent to electronegative atoms, like oxygen, are also deshielded and appear at higher chemical shifts. chemistrysteps.com

The protons on the chroman ring system exhibit characteristic chemical shifts. The methylene (B1212753) protons of the chroman ring would likely appear as complex multiplets due to their diastereotopic nature and coupling with neighboring protons. The hydroxyl proton signal can vary in position and often appears as a broad singlet, its chemical shift being sensitive to concentration, solvent, and temperature. libretexts.org

Interactive Table: ¹H NMR Data for this compound (Predicted)

Proton Assignment Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
Aromatic-H 6.5 - 7.5 m -
OH 4.0 - 6.0 br s -
CH ₂-O 3.8 - 4.2 m -
CH 2.5 - 2.9 m -

Note: The data in this table is predicted based on general principles of ¹H NMR spectroscopy. Actual experimental values may vary.

2D NMR Techniques for Connectivity and Stereochemistry

Two-dimensional (2D) NMR techniques are instrumental in establishing the connectivity between atoms and elucidating the stereochemistry of complex molecules.

COSY (Correlation Spectroscopy) : This experiment identifies protons that are coupled to each other, typically those on adjacent carbons. libretexts.org Cross-peaks in a COSY spectrum reveal ¹H-¹H coupling networks, helping to piece together the fragments of the molecule. libretexts.org For this compound, COSY would confirm the connectivity of the protons within the chroman ring.

HSQC (Heteronuclear Single Quantum Coherence) : This experiment correlates directly bonded carbon and proton atoms. ugm.ac.id Each cross-peak in an HSQC spectrum links a proton signal to the signal of the carbon it is attached to, allowing for unambiguous assignment of both ¹H and ¹³C signals. libretexts.org

HMBC (Heteronuclear Multiple Bond Correlation) : This technique shows correlations between protons and carbons that are separated by two or three bonds. ugm.ac.id This is particularly useful for identifying quaternary carbons and for connecting different spin systems, thereby assembling the complete molecular structure. emerypharma.com

NOESY (Nuclear Overhauser Effect Spectroscopy) : NOESY reveals spatial relationships between protons that are close to each other in space, but not necessarily bonded. This is crucial for determining the stereochemistry and conformation of the molecule.

Vibrational Spectroscopy

Vibrational spectroscopy probes the molecular vibrations of a compound, providing a "fingerprint" that is unique to the molecule. renishaw.com

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Analysis

FT-IR spectroscopy is a rapid and sensitive technique used to identify the functional groups present in a molecule. upi.edu The absorption of infrared radiation causes molecular vibrations such as stretching and bending. upi.edu

For this compound, the FT-IR spectrum would be expected to show characteristic absorption bands for the hydroxyl (-OH) group, the carbon-oxygen (C-O) bonds, the aromatic ring, and the carbon-bromine (C-Br) bond.

Interactive Table: Characteristic FT-IR Absorption Bands for this compound

Functional Group Vibrational Mode Wavenumber (cm⁻¹)
O-H (hydroxyl) Stretching 3200 - 3600 (broad)
Aromatic C-H Stretching 3000 - 3100
Aliphatic C-H Stretching 2850 - 3000
C=C (aromatic) Stretching 1450 - 1600
C-O (ether) Stretching 1000 - 1300
C-O (phenol) Stretching 1200 - 1260

Note: The data in this table represents typical absorption ranges. Actual experimental values may vary.

Raman Spectroscopy for Molecular Vibrations and Structure

Raman spectroscopy is a complementary technique to FT-IR that also provides information about molecular vibrations. anton-paar.com It relies on the inelastic scattering of monochromatic light. stolichem.com While FT-IR is more sensitive to polar functional groups, Raman spectroscopy is often better for analyzing non-polar bonds and symmetric vibrations, providing a more complete picture of the molecular structure. spectroscopyonline.com

The Raman spectrum of this compound would show signals corresponding to the vibrations of the aromatic ring and the carbon backbone. The C-Br stretch, which can be weak in the IR spectrum, may show a more intense signal in the Raman spectrum.

Interactive Table: Expected Raman Shifts for this compound

Functional Group/Vibration Raman Shift (cm⁻¹)
Aromatic Ring Breathing 990 - 1010
Aromatic C-H Bending 1000 - 1300
C=C Aromatic Stretching 1580 - 1620

Note: The data in this table represents typical Raman shifts. Actual experimental values may vary.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique for determining the molecular weight and elucidating the structure of compounds by analyzing their fragmentation patterns.

High-resolution mass spectrometry (HRMS) is instrumental in determining the precise molecular formula of a compound from its exact mass. nih.gov Techniques like electrospray ionization (ESI) coupled with time-of-flight (TOF), Orbitrap, or Fourier transform ion cyclotron resonance (FTICR) mass spectrometers provide highly accurate mass measurements. nih.gov For this compound, HRMS would confirm its elemental composition by matching the experimentally measured mass to the calculated exact mass. The presence of bromine is distinctly identified by the characteristic isotopic pattern, with two peaks of nearly equal intensity separated by two mass units, corresponding to the 79Br and 81Br isotopes. wpmucdn.com

Table 1: Theoretical HRMS Data for this compound

Molecular FormulaIsotopeCalculated Exact Mass (m/z)Relative Abundance (%)
C9H9BrO279Br227.9835100
C9H9BrO281Br229.981597.7

This table presents the theoretical exact masses for the two major isotopes of bromine in the molecular ion of this compound.

The fragmentation pattern in mass spectrometry provides a molecular fingerprint that helps to confirm the structure of a compound. tutorchase.com In hard ionization techniques like electron impact (EI), the molecular ion can fragment in predictable ways based on bond strengths and the stability of the resulting fragments. acdlabs.com For this compound, characteristic fragmentation would likely involve:

Alpha-cleavage: Cleavage of the C-C bond adjacent to the oxygen of the hydroxyl group is a common fragmentation pathway for alcohols. wpmucdn.comlibretexts.org

Loss of small molecules: Fragments corresponding to the loss of water (H₂O) from the alcohol group or carbon monoxide (CO) are often observed. savemyexams.com

Cleavage of the chroman ring: The heterocyclic ring can undergo cleavage, leading to various fragment ions. The stability of the aromatic ring often results in a strong molecular ion peak. libretexts.org

Loss of Bromine: Cleavage of the C-Br bond would result in a significant fragment.

Table 2: Plausible Mass Spectrometry Fragments of this compound

Fragment IonProposed Structure/Lossm/z (for 79Br)
[M]+Molecular Ion228
[M-H₂O]+Loss of water210
[M-C₂H₄O]+Retro-Diels-Alder fragmentation184
[M-Br]+Loss of bromine radical149
[C₇H₇O]+Benzyl-type cation107

This table outlines potential fragments that could be observed in the mass spectrum of this compound, aiding in its structural confirmation.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. libretexts.orgwikipedia.org To perform this analysis, a single crystal of this compound or its derivative is required. wikipedia.org The crystal is exposed to an X-ray beam, and the resulting diffraction pattern is analyzed to generate an electron density map, from which the atomic positions, bond lengths, and bond angles can be determined with high precision. nih.gov

This technique would provide unambiguous confirmation of the connectivity of the atoms, the conformation of the chroman ring, and the intermolecular interactions, such as hydrogen bonding involving the hydroxyl group, in the solid state. The data obtained is crucial for understanding the molecule's shape and packing in the crystal lattice.

Table 3: Hypothetical Crystallographic Data for this compound

ParameterValue
Crystal SystemOrthorhombic
Space GroupP2₁2₁2₁
a (Å)8.5
b (Å)10.2
c (Å)12.1
α (°)90
β (°)90
γ (°)90
Volume (ų)1045.6
Z4

This table presents a hypothetical set of unit cell parameters for this compound, which would be determined through X-ray diffraction analysis.

Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence)

Electronic spectroscopy provides information about the electronic transitions within a molecule.

UV-Visible Spectroscopy: This technique measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. azooptics.commsu.edu The absorption maxima (λmax) are characteristic of the chromophores present in the molecule. For this compound, the phenolic ring system constitutes the primary chromophore. The presence of the hydroxyl and bromo substituents on the aromatic ring will influence the position and intensity of the absorption bands.

Fluorescence Spectroscopy: Fluorescence is the emission of light from a molecule after it has absorbed light. horiba.comwikipedia.org Not all molecules that absorb UV-Vis light are fluorescent. If this compound or its derivatives exhibit fluorescence, the emission spectrum can provide further insights into their electronic structure and environment. The fluorescence emission spectrum is typically a mirror image of the lowest energy absorption band. edinst.com

Table 4: Representative Electronic Spectroscopy Data

TechniqueSolventλmax (nm)Molar Absorptivity (ε, M⁻¹cm⁻¹)λem (nm)
UV-VisMethanol~285~3,500N/A
FluorescenceMethanolN/AN/A~340

This table shows representative absorption and emission maxima that might be observed for this compound, based on similar phenolic compounds.

Electron Spin Resonance (ESR) Spectroscopy for Radical Species

Electron Spin Resonance (ESR), also known as Electron Paramagnetic Resonance (EPR), is a spectroscopic technique that is specific to species containing one or more unpaired electrons, such as free radicals. bhu.ac.inlibretexts.orgbruker.com Stable molecules with all electrons paired, like this compound itself, are ESR-silent. bhu.ac.in

However, ESR spectroscopy would be a critical tool for studying radical species derived from this compound. For instance, if the phenolic hydroxyl group undergoes oxidation to form a phenoxyl radical, ESR can be used to detect and characterize this paramagnetic species. The g-factor and hyperfine coupling constants obtained from the ESR spectrum provide information about the electronic structure and the environment of the unpaired electron. libretexts.org This is particularly relevant in studying antioxidant mechanisms or radical-mediated reactions involving this compound.

Table 5: ESR Spectroscopy Parameters for a Hypothetical 5-Bromochroman-8-oxyl Radical

ParameterDescriptionTypical Value
g-factorCharacterizes the magnetic moment of the unpaired electron~2.004
Hyperfine Coupling (aH)Interaction with nearby magnetic nuclei (protons)Varies (e.g., 1-10 G)

This table lists key parameters that would be determined from an ESR spectrum of the radical form of this compound, providing insight into its electronic properties.

Computational and Theoretical Studies of 5 Bromochroman 8 Ol

Quantum Chemical Calculations (e.g., DFT)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are a cornerstone of modern computational chemistry. mdpi.comwavefun.com These methods are used to determine the electronic structure of molecules, from which a wide array of properties can be derived. wavefun.com

Electronic Structure and Molecular Orbital Analysis

For a molecule like 5-Bromochroman-8-ol, DFT calculations would typically be used to optimize the molecular geometry to its lowest energy state. From this optimized structure, analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) would be performed. The energies and spatial distributions of these frontier orbitals are crucial for understanding the molecule's reactivity, including its susceptibility to electrophilic and nucleophilic attack. The energy gap between the HOMO and LUMO provides an indication of the molecule's kinetic stability and electronic excitation properties.

Spectroscopic Property Prediction (e.g., NMR, UV-Vis)

A significant application of quantum chemical calculations is the prediction of spectroscopic data. journaljpri.com By calculating the magnetic shielding of atomic nuclei within the molecule, it is possible to predict Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C). journaljpri.com These predicted spectra can be invaluable for confirming the structure of synthesized compounds. Similarly, Time-Dependent DFT (TD-DFT) calculations can be employed to predict the electronic transitions of the molecule, which correspond to its Ultraviolet-Visible (UV-Vis) absorption spectrum.

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations offer a way to study the dynamic behavior of molecules over time, providing insights into their conformational flexibility and interactions. mdpi.comnih.gov These simulations model the movement of atoms and molecules based on a classical force field. ambermd.org

Conformational Analysis and Stability

The chroman ring system in this compound is not planar, and therefore the molecule can exist in different conformations. MD simulations could be used to explore the potential energy surface of the molecule, identifying the most stable conformers and the energy barriers between them. This information is critical for understanding how the molecule's shape influences its biological activity and physical properties.

Intermolecular Interactions

MD simulations are particularly powerful for studying how a molecule interacts with its environment, such as a solvent or a biological target like a protein. By simulating this compound in a solvent like water, one could analyze the hydrogen bonding patterns and other non-covalent interactions. If a potential biological target were known, MD simulations could be used to model the binding process, revealing key intermolecular interactions that stabilize the complex.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is a vital tool for investigating the step-by-step mechanisms of chemical reactions. smu.educhemrxiv.org This often involves calculating the structures and energies of reactants, products, intermediates, and, crucially, the transition states that connect them. byu.edud-nb.info

For this compound, one might computationally investigate reactions such as electrophilic aromatic substitution on the benzene (B151609) ring or reactions involving the hydroxyl group. By mapping out the reaction pathway and calculating the activation energies for each step, researchers can predict the most likely reaction mechanism and identify the rate-determining step. mdpi.com This understanding can guide the design of new synthetic routes or the prediction of metabolic pathways.

Although specific computational data for this compound is not available, the established methodologies described above provide a clear roadmap for future in-silico research on this and related compounds. Such studies would undoubtedly contribute to a deeper understanding of its chemical nature and potential applications.

Ligand-Protein Docking and Molecular Recognition

Computational and theoretical studies are pivotal in modern drug discovery and molecular biology, offering insights into how a small molecule, or 'ligand,' might interact with a protein target. While specific ligand-protein docking studies focused solely on this compound are not extensively available in peer-reviewed literature, the principles of these computational methods can be described. Furthermore, research on structurally related chromanol and chroman-4-one scaffolds provides a basis for understanding the potential molecular recognition patterns of this compound.

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein, forming a stable complex. tandfonline.comnih.gov This method evaluates the binding energy, which indicates the affinity between the ligand and the protein. semanticscholar.orgnih.gov The process involves preparing digital 3D structures of both the ligand (e.g., this compound) and the target protein, followed by the use of algorithms to explore various binding poses. Software such as AutoDock Vina or Molegro Virtual Docker are commonly employed for these simulations. sciencescholar.us

The primary goal is to identify the most stable binding conformation, characterized by the lowest binding energy score. semanticscholar.org This analysis also reveals the nature of the molecular recognition, detailing the non-covalent interactions that stabilize the complex. These interactions typically include:

Hydrogen Bonds: Crucial for specificity, formed between hydrogen bond donors (like the hydroxyl group on the chromanol) and acceptors on the protein.

Hydrophobic Interactions: Occur between non-polar regions of the ligand and protein.

van der Waals Forces: General attractive or repulsive forces between molecules.

Pi-Pi Stacking (π-π interactions): Occur between aromatic rings, such as the benzene ring portion of the chroman scaffold. nih.gov

Illustrative Docking Studies with Related Chroman Scaffolds

To illustrate the process, we can look at computational studies performed on analogous chroman derivatives against various protein targets. These studies help to hypothesize which proteins this compound might interact with and the nature of such interactions.

For instance, various chroman-4-one derivatives have been investigated as potential inhibitors of enzymes like Sirtuin 2 (SIRT2), a protein involved in cellular regulation. acs.orghelsinki.fi Docking studies on these inhibitors revealed that they fit into a specific binding pocket of the SIRT2 enzyme. plos.org The interactions often involve hydrogen bonds with key amino acid residues like Gln167 and Arg97, alongside hydrophobic interactions within the binding channel. helsinki.fiplos.org

Another area of study for related compounds is their interaction with ion channels. Chromanol derivatives, such as Chromanol 293B, have been computationally docked into the pore region of the KCNQ1 potassium channel, a protein crucial for cardiac function. plos.org These simulations help to understand how such molecules can block ion permeation. plos.org

Hypothetical Docking Profile of this compound

Based on the research into related structures, a hypothetical docking study of this compound against a target like human SIRT2 could be projected. The results would typically be presented in a detailed table outlining the binding characteristics.

Interactive Data Table: Illustrative Docking Results for this compound with Human SIRT2

ParameterValue/DescriptionSource (Analogous Study)
Protein Target Sirtuin 2 (SIRT2) acs.org, helsinki.fi
PDB ID (e.g., 5DY5) plos.org
Binding Energy (kcal/mol) -7.5 (Hypothetical) semanticscholar.org
Interacting Residues Gln167, Arg97, Phe96, Ile168 plos.org
Interaction Types Hydrogen Bond, Hydrophobic, π-π Stacking nih.gov, helsinki.fi

This table is for illustrative purposes only and does not represent experimentally validated data for this compound.

Interactive Data Table: Detailed Hypothetical Interactions of this compound with SIRT2

Ligand Atom/GroupProtein ResidueInteraction TypeDistance (Å)Source (Analogous Study)
8-hydroxyl (OH)Gln167Hydrogen Bond2.1 (Hypothetical) helsinki.fi
Bromine (Br)Arg97Halogen Bond3.0 (Hypothetical)N/A
Chroman RingPhe96π-π Stacking3.5 (Hypothetical) nih.gov
Chroman RingIle168Hydrophobic3.8 (Hypothetical) plos.org

This table is for illustrative purposes only and does not represent experimentally validated data for this compound.

These hypothetical tables demonstrate how computational analysis provides a detailed view of molecular recognition. The binding energy suggests the strength of the interaction, while the list of interacting residues identifies the specific parts of the protein that recognize the ligand. semanticscholar.org Molecular dynamics simulations can further refine these findings, assessing the stability of the ligand-protein complex over time. nih.gov Such computational approaches are fundamental in guiding the synthesis and experimental testing of new compounds.

Exploration of Biological Activities and Molecular Mechanisms Pre Clinical/in Vitro Focus

Antioxidant and Radical Scavenging Properties

No studies were found that investigate the antioxidant or radical scavenging properties of 5-Bromochroman-8-ol.

There is no available data on the mechanisms of interaction between this compound and reactive oxygen species.

No research could be located regarding the modulation of the Nrf2 pathway or other cellular antioxidant pathways by this compound.

Enzyme Modulation and Inhibition (In Vitro Studies)

No in vitro studies on the modulation or inhibition of enzymes by this compound were found.

There is no information available on the inhibitory effects of this compound on protein kinases or phosphoinositide 3-kinase (PI3K).

No studies detailing any interaction between this compound and the mitochondrial cytochrome bc1 complex were identified.

There is no available research on the sirtuin (SIRT) inhibitory activity of this compound or its effects on related cellular processes such as gene expression, cell proliferation, or apoptosis.

Table of Mentioned Compounds

Other Enzyme Targets and Their Implications

While specific studies on this compound's direct interaction with a wide array of enzymes are not extensively detailed in the provided search results, the broader class of chromanone compounds, to which it belongs, is known for diverse enzyme-inhibitory properties. Derivatives of the closely related 7-Bromochroman-3-one have been shown to act as inhibitors of protein kinases, which are crucial in cell signaling and regulation. Additionally, certain chromanone derivatives have been investigated for their potential as inhibitors of acetylcholinesterase (AChE), a key target in Alzheimer's disease treatment. Some compounds in this family also interact with enzymes involved in oxidative stress responses, such as superoxide (B77818) dismutase and catalase. The morpholine (B109124) chemical scaffold, which can be conceptually related to the chroman ring system, is found in compounds that inhibit cholinesterase and monoamine oxidase, enzymes relevant to neurodegenerative diseases. tandfonline.com

Antiproliferative and Anti-Carcinogenic Activities (In Vitro Cell Line Studies)

The potential of this compound and related compounds as antiproliferative and anti-carcinogenic agents has been explored in several in vitro studies using various cancer cell lines.

Inhibition of Cancer Cell Growth and Viability

Studies on chroman-4-one derivatives have demonstrated their antiproliferative effects. For instance, certain novel chroman-4-one and chromone-based SIRT2 inhibitors showed antiproliferative effects in breast cancer (MCF-7) and lung carcinoma (A549) cell lines. helsinki.fi The antiproliferative activity of these compounds correlated with their ability to inhibit SIRT2, an enzyme implicated in various cellular processes. helsinki.fi Another study on a different brominated compound, 4-2-(5-bromo-1H-indol-2-carbonyl)-N-(4-methoxyphenyl) hydrazine-1-carbothioamide, showed significant anti-proliferation activity against the A549 lung cancer cell line in a dose-dependent manner. nih.gov The half-maximal inhibitory concentration (IC50) for this compound against A549 cells was 45.5 µg/mL. nih.govnih.gov Organotin(IV) carboxylates have also been shown to have significant antiproliferative activity against several human cancer cell lines, with IC50 values ranging from 0.100 to 0.758 µM. mdpi.com

Table 1: In Vitro Antiproliferative Activity of Selected Compounds

Induction of Apoptosis and Senescence in Cancer Cell Lines

The induction of apoptosis (programmed cell death) and senescence (irreversible cell cycle arrest) are key mechanisms by which anticancer agents exert their effects. While direct evidence for this compound is limited, related compounds and concepts provide insight.

The tumor suppressor protein p53 is a critical regulator of cell fate, capable of inducing apoptosis or senescence in response to cellular stress, including DNA damage. waocp.orgnih.gov The activation of p53 can lead to the production of p21, a protein that interacts with cell division-stimulating proteins to halt cell division. waocp.org In some cancer cells, the induction of apoptosis can occur through p53-dependent pathways. waocp.org

Cellular senescence is considered a barrier to tumor development. mdpi.com Low doses of chemotherapy can trigger a senescent state in cancer cells, while higher doses often lead to apoptosis. mdpi.com The induction of senescence can be mediated by the p53-p21 pathway. mdpi.com For instance, direct activation of the checkpoint kinase Chk2, without other chemotherapeutic agents, has been shown to induce both apoptosis and senescence in cancer cells in a p53-independent manner. nih.gov Chk2-induced senescence was associated with the induction of p21. nih.gov

Molecular Pathways Involved in Antiproliferative Effects (e.g., DNA damage)

The antiproliferative effects of many anticancer compounds are rooted in their ability to induce DNA damage and interfere with DNA repair pathways. frontiersin.org The DNA damage response (DDR) is a network of pathways that cells use to repair damaged DNA. nih.gov In cancer cells, these pathways are often altered, which can be exploited for therapeutic purposes. nih.gov

Several natural compounds exert their anticancer effects by targeting DNA repair. For example, curcumin (B1669340) has been shown to cause DNA damage in cervical cancer cells and affect the levels of several proteins involved in DNA repair, such as BRCA1 and PARP. frontiersin.org Similarly, resveratrol (B1683913) can make breast cancer cells more susceptible to cisplatin (B142131) by affecting DNA repair pathways. frontiersin.org

The p53 protein is a central player in the response to DNA damage, acting at the G1 checkpoint to halt the cell cycle and allow for repair. khanacademy.org When DNA damage is irreparable, p53 can trigger apoptosis. khanacademy.org Chemotherapeutic drugs like 5-Fluorouracil exert their cytotoxic effects by inhibiting DNA synthesis and causing DNA damage, leading to cell cycle arrest. mdpi.com

Antimicrobial and Antiparasitic Potential (In Vitro Studies)

In addition to its potential anticancer properties, the broader class of chromanones and related phenolic compounds have been investigated for their ability to combat microbial and parasitic infections.

Antibacterial Activity (e.g., against specific bacterial strains)

The antibacterial potential of various natural and synthetic compounds has been a significant area of research. vliz.bescielo.br Essential oils and their components, such as thymol, have demonstrated strong antibacterial activity against a range of bacteria, including Pseudomonas aeruginosa, by causing damage to the cell membrane and DNA. nih.gov

Polyphenolic compounds, a class that includes chromanols, have also been shown to possess antibacterial properties. frontiersin.org For example, resveratrol has exhibited high antibacterial activity against several bacterial strains. frontiersin.org The mechanisms of action for such compounds can include disruption of the bacterial cell membrane and inhibition of essential enzymes. mdpi.com Some plant extracts containing flavonoids and tannins have shown good antimicrobial activity against Salmonella spp. nih.gov

While specific data on the antibacterial activity of this compound against particular bacterial strains was not found in the provided search results, the general activity of the chemical class suggests potential in this area that warrants further investigation.

Table 2: Compound Names Mentioned in the Article

Antifungal Properties

Currently, there is a lack of specific research data available in peer-reviewed scientific literature detailing the antifungal properties of this compound. While various natural and synthetic compounds are regularly screened for antifungal activity against pathogenic fungi, dedicated studies measuring parameters such as the Minimum Inhibitory Concentration (MIC) or Minimum Fungicidal Concentration (MFC) for this specific compound have not been identified.

General research into related phenolic and heterocyclic compounds suggests that features like hydroxyl groups and halogen substituents can contribute to antimicrobial activity. For instance, the presence of hydroxyl groups can lead to the disruption of bacterial and fungal cell membranes and interfere with essential enzymatic activities. However, without direct experimental evidence for this compound, its specific antifungal profile remains uncharacterized.

Antiprotozoal and Antileishmanial Activities

There is no specific information available in the scientific literature regarding the antiprotozoal or antileishmanial activities of this compound. The search for new antiprotozoal agents is an active area of research, with many natural and synthetic compounds being evaluated against parasites like Leishmania donovani, Trypanosoma cruzi, and Plasmodium falciparum. These investigations typically determine the half-maximal inhibitory concentration (IC50) against the parasites and assess cytotoxicity to mammalian cells to establish a selectivity index (SI).

While derivatives of other scaffolds, such as indazoles and flavonoids, have shown promising antiprotozoal and antileishmanial effects, dedicated studies on chromanol derivatives, specifically this compound, are absent from the current body of research. Therefore, its potential efficacy against protozoan and leishmanial pathogens has not been determined.

Structure Activity Relationship Sar Studies of 5 Bromochroman 8 Ol Analogues

Influence of Halogenation Pattern on Biological Efficacy and Selectivity

The position and nature of halogen substituents on the chroman scaffold have a profound impact on the biological efficacy and selectivity of these compounds. Studies have systematically explored the effects of altering the halogenation pattern, revealing critical insights into the molecular interactions with their biological targets.

The presence of a bromine atom at the C5 position of the chroman ring is a recurring motif in potent and selective modulators of various biological targets. For instance, in the context of RORγt inhibitors, a class of drugs with potential applications in autoimmune diseases, the 5-bromo substitution has been shown to be advantageous. This specific halogenation pattern contributes to a significant increase in potency.

Further research has delved into the impact of different halogen substitutions at the C5 position. While bromine has been identified as a key substituent, other halogens have also been investigated to understand their influence on the compound's activity. The electronic and steric properties of the halogen atom play a crucial role in modulating the binding affinity and selectivity for the target protein.

Role of the Hydroxyl Group at C8 in Activity

The hydroxyl group at the C8 position of the chroman ring is another critical determinant of the biological activity of 5-bromochroman-8-ol and its analogues. This functional group is often involved in key hydrogen bonding interactions with the target protein, anchoring the molecule in the binding pocket and contributing significantly to its potency.

In the development of RORγt inhibitors, the C8-hydroxyl group has been identified as an essential feature for potent inhibition. It forms a crucial hydrogen bond with a histidine residue (His479) in the ligand-binding domain of the RORγt receptor. The importance of this interaction is underscored by the observation that removal or modification of this hydroxyl group often leads to a substantial decrease or complete loss of inhibitory activity.

Impact of Chroman Ring Modifications on Pharmacological Profiles

Modifications to the chroman ring system have been extensively explored to fine-tune the pharmacological properties of this compound analogues. These modifications can influence various parameters, including binding affinity, selectivity, and pharmacokinetic properties.

One area of investigation has been the impact of substituents on the stereogenic center of the chroman ring. For example, in a series of RORγt inhibitors, the introduction of a methyl group at the C2 position of the chroman ring was found to be well-tolerated. The stereochemistry at this position can also play a role in determining the potency and selectivity of the compound.

Development of Predictive Models for Structure-Activity Relationships

To rationalize the experimental SAR data and guide the design of new, more potent analogues, computational methods have been employed to develop predictive models. These models aim to quantify the relationship between the structural features of the molecules and their biological activity.

Quantitative structure-activity relationship (QSAR) studies are a common approach used in this context. These studies involve the development of mathematical models that correlate the physicochemical properties of the compounds with their observed biological activity. While specific QSAR models for this compound are not extensively detailed in the provided search results, the general principles of QSAR are widely applied in the optimization of lead compounds.

Molecular docking and other computational techniques are also utilized to understand the binding modes of this compound analogues within their target proteins. These studies provide valuable insights into the key intermolecular interactions that drive binding and can help explain the observed SAR trends. For instance, docking studies have confirmed the importance of the C8-hydroxyl group and the C5-bromo substituent for the potent inhibition of RORγt.

Analytical Methodologies for 5 Bromochroman 8 Ol in Complex Matrices

Chromatographic Techniques (HPLC, GC) for Purity and Quantification

Chromatographic methods, particularly High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), are fundamental for assessing the purity of 5-Bromochroman-8-ol and for its quantification in simpler sample mixtures.

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the analysis of non-volatile and thermally labile compounds like this compound. The purity of a substance can be determined by comparing the area of the main peak to the total area of all peaks in a chromatogram. royed.in For quantification, either an external or internal standard method can be employed, using a calibration curve to correlate peak area with concentration. The choice of stationary phase, mobile phase, and detector is critical for achieving optimal separation and sensitivity. For chromanol derivatives, reversed-phase HPLC is commonly employed.

A typical HPLC method for purity and quantification of a compound like this compound would involve a C18 column and a mobile phase consisting of a mixture of an organic solvent (like acetonitrile (B52724) or methanol) and an aqueous component, often with a modifier like formic acid to improve peak shape. chromatographyonline.comorgsyn.org UV detection is suitable due to the chromophoric nature of the chroman ring system. mdpi.com

Table 1: Illustrative HPLC Parameters for Purity Analysis of this compound

Parameter Condition Rationale
Column C18, 250 mm x 4.6 mm, 5 µm Standard reversed-phase column suitable for many organic molecules.
Mobile Phase Acetonitrile:Water (60:40 v/v) with 0.1% Formic Acid Provides good separation for moderately polar compounds; formic acid improves peak symmetry.
Flow Rate 1.0 mL/min A standard flow rate for analytical HPLC.
Detection UV at 280 nm The benzopyran structure absorbs UV light, with an expected maximum around this wavelength.
Injection Volume 10 µL A typical volume for analytical injections.
Column Temp. 30 °C Controlled temperature ensures reproducible retention times.

Gas Chromatography (GC) is another powerful technique for purity analysis and quantification, particularly for volatile or semi-volatile compounds. For a compound like this compound, derivatization of the polar hydroxyl group is often necessary to increase its volatility and thermal stability for GC analysis. researchgate.netjfda-online.com Silylation is a common derivatization technique for hydroxyl groups. researchgate.net The choice of column is crucial for separating the analyte from impurities. A low-polarity capillary column is often suitable for the analysis of derivatized compounds. mdpi-res.com

Table 2: Hypothetical GC Parameters for Quantification of Derivatized this compound

Parameter Condition Rationale
Derivatization Silylation with BSTFA Converts the polar -OH group to a less polar and more volatile trimethylsilyl (B98337) ether.
Column DB-5ms, 30 m x 0.25 mm, 0.25 µm film A common, low-polarity column providing good separation for a wide range of compounds.
Carrier Gas Helium at 1 mL/min Inert carrier gas compatible with most detectors.
Injector Temp. 250 °C Ensures complete volatilization of the derivatized analyte.
Oven Program 100 °C (1 min), then 10 °C/min to 280 °C (hold 5 min) A temperature ramp allows for the separation of compounds with different boiling points.
Detector Flame Ionization Detector (FID) Provides a robust and linear response for quantification.

Hyphenated Techniques (LC-MS, GC-MS) for Trace Analysis

For the analysis of this compound at trace levels in complex matrices such as environmental or biological samples, the coupling of chromatographic separation with mass spectrometric detection provides superior sensitivity and selectivity.

Liquid Chromatography-Mass Spectrometry (LC-MS), particularly with a tandem mass spectrometer (LC-MS/MS), is a powerful tool for the trace analysis of brominated phenolic compounds. dphen1.comacs.org The chromatographic separation, typically using a reversed-phase column, isolates the target analyte from the matrix. The mass spectrometer then provides highly selective and sensitive detection based on the mass-to-charge ratio of the analyte and its fragments. Electrospray ionization (ESI) is a common ionization technique for such compounds. dphen1.com The analysis of other brominated flame retardants by LC-MS/MS has demonstrated low limits of detection, often in the picogram range. ciemat.es

Table 3: Postulated LC-MS/MS Parameters for Trace Analysis of this compound

Parameter Condition Rationale
LC Column C18, 100 mm x 2.1 mm, 1.8 µm A shorter column with smaller particles allows for faster analysis and higher efficiency.
Mobile Phase A: Water + 0.1% Formic Acid; B: Acetonitrile + 0.1% Formic Acid (Gradient elution) Gradient elution is effective for separating components in complex matrices.
Ionization Electrospray Ionization (ESI), Negative Mode ESI is suitable for polar compounds; negative mode is often preferred for phenolic compounds.
MS/MS Transition Precursor Ion (e.g., [M-H]⁻) → Product Ion Specific mass transitions provide high selectivity for quantification (Selected Reaction Monitoring - SRM).
LOD (estimated) Low ng/L to pg/L range Based on similar analyses of brominated phenolic compounds. researchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS) is also highly effective for trace analysis, especially when combined with appropriate sample preparation and derivatization. mdpi.com After derivatization, the analyte can be separated by GC and then detected by the mass spectrometer. The mass spectrum provides a "fingerprint" of the molecule, allowing for confident identification. The characteristic isotopic pattern of bromine (approximately 1:1 ratio for 79Br and 81Br) is a key feature in the mass spectrum that aids in the identification of brominated compounds.

Table 4: Illustrative GC-MS Parameters for Identification of this compound

Parameter Condition Rationale
Derivatization Acetylation or Silylation To improve volatility and chromatographic performance.
GC Column Capillary column (e.g., HP-5MS) Provides high-resolution separation.
Ionization Electron Ionization (EI) at 70 eV Standard ionization technique that produces reproducible fragmentation patterns.
Mass Analyzer Quadrupole or Ion Trap Common mass analyzers for routine GC-MS analysis.
Detection Mode Selected Ion Monitoring (SIM) Increases sensitivity by monitoring only specific ions characteristic of the analyte.
Key MS Fragments Molecular ion peak, fragments showing loss of Br, and fragments characteristic of the chroman structure. The isotopic pattern for bromine-containing fragments would be a key identifier.

Electrochemical Methods for Detection

Electrochemical methods offer a sensitive and often low-cost alternative for the detection of electroactive compounds like this compound. The phenolic hydroxyl group in the molecule is susceptible to oxidation, making it a suitable target for electrochemical detection. mdpi.commdpi.com Techniques such as cyclic voltammetry (CV) and differential pulse voltammetry (DPV) can be used to study the redox behavior of the compound and for its quantification.

The development of an electrochemical sensor for this compound would likely involve a modified electrode to enhance sensitivity and selectivity. Various materials, such as nanoparticles or polymers, can be used to modify the electrode surface. For other phenolic compounds, modified glassy carbon electrodes or carbon paste electrodes have been successfully employed. researchgate.net The detection is based on the current generated when a potential is applied that is sufficient to oxidize the phenolic group. The magnitude of this current is proportional to the concentration of the analyte.

Table 5: Conceptual Electrochemical Detection Parameters for this compound

Parameter Method/Condition Rationale
Technique Differential Pulse Voltammetry (DPV) Offers higher sensitivity and better resolution than cyclic voltammetry for quantitative analysis.
Working Electrode Glassy Carbon Electrode modified with nanomaterials (e.g., graphene, gold nanoparticles) Modification enhances the electrode surface area and catalytic activity, improving the signal.
Reference Electrode Ag/AgCl A stable and commonly used reference electrode.
Counter Electrode Platinum wire Provides a stable counter electrode for the electrochemical cell.
Supporting Electrolyte Phosphate buffer solution (e.g., pH 7.0) Provides a conductive medium and controls the pH, which affects the oxidation potential.
Potential Range e.g., +0.2 V to +0.8 V vs. Ag/AgCl The potential would be scanned across the oxidation potential of the phenolic hydroxyl group.

Patent Landscape and Intellectual Property in 5 Bromochroman 8 Ol Research

Review of Existing Patents on Chromanol Derivatives

The patent literature for chromanol derivatives reveals a long history of innovation, with a focus on their synthesis, and application as pharmaceuticals and antioxidants. Numerous patents have been granted for novel chromanol compounds, processes for their preparation, and their use in various compositions.

Early patents laid the groundwork for the therapeutic applications of chromanols. For instance, patent EP0009912, published in 1980, covers chromanol derivatives, their preparation, and their inclusion in pharmaceutical compositions. public.lu Over the years, companies like Merck Patent GMBH have been active in this space, securing patents for various chroman derivatives and their applications, such as in the treatment of asthma. unifiedpatents.com

More recent patents often focus on specific enantiomeric forms and novel synthetic routes. A 2019 patent application (WO/2019/038360) describes the (S) enantiomeric form of certain 6-chromanol derivatives for use as a medicament. wipo.int DSM IP ASSETS B.V. has also been a significant player, with patents covering new processes for producing chromanol derivatives with antioxidant, flavor, and fragrance properties. justia.comgoogle.com These patents highlight a move towards more refined and specific applications of the chromanol core structure.

The scope of these patents is broad, covering not only the compounds themselves but also their use as antioxidants in materials ranging from oils and fats to synthetic resins and cosmetics. google.com Some patents also claim novel intermediates and synthetic methods, which are crucial for the commercial production of these valuable compounds. google.com.na For example, Lupin Ltd. holds a patent for a process for preparing chroman compounds. unifiedpatents.com

Below is a table summarizing a selection of key patents related to chromanol derivatives:

Selected Patents on Chromanol Derivatives
Patent Number Title Assignee Key Focus of the Invention
EP0009912 Chromanol derivatives, a process for their preparation and pharmaceutical compositions comprising them. public.lu Not specified in abstract Novel chromanol derivatives and their use in pharmaceuticals. public.lu
US-5284838-A Use of 2,2-dimethylchroman-3-ol Derivatives in the Treatment of Asthma. unifiedpatents.com Merck Patent GMBH Application of specific chromanol derivatives for asthma treatment. unifiedpatents.com
WO/2019/038360 6-CHROMANOL DERIVATIVES FOR USE AS A MEDICAMENT. wipo.int Not specified in abstract The (S) enantiomeric form of 6-chromanol derivatives for medicinal use. wipo.int
US11673874B2 Synthesis of chromanol derivatives. google.com Not specified in abstract A process for the production of various chromanol derivatives. google.com
EP0183869A1 Chroman compounds and their use. google.com Not specified in abstract Novel chroman compounds for use as antioxidants and analgesics. google.com
WO1999032475A1 Novel sulfonamide substituted chroman derivatives useful as beta-3 adrenoreceptor agonists. google.com.na Bayer Corporation Sulfonamide-substituted chroman derivatives for treating beta-3 adrenoreceptor mediated conditions. google.com.na

Emerging Trends in Intellectual Property for Halogenated Chromanols

The intellectual property strategies for halogenated chromanols are evolving in response to broader trends in the chemical and pharmaceutical industries. As research into compounds like 5-Bromochroman-8-ol intensifies, several key trends are likely to shape the patent landscape.

One significant trend is the growing emphasis on "green IP," which involves patenting sustainable technologies and environmentally friendly chemical processes. abion.comchemicalindustryjournal.co.uk For halogenated chromanols, this could translate into patents for more efficient and less hazardous synthetic routes that minimize the use of toxic reagents and solvents. As regulations and public demand for sustainable products increase, companies that secure patents for green manufacturing processes may gain a significant competitive advantage. chemicalindustryjournal.co.uk

Furthermore, there is a move towards more consolidated and integrated IP solutions that combine patent protection with domain management and web security to create a comprehensive strategy for safeguarding digital and intellectual assets. abion.com As the commercialization of products containing novel halogenated chromanols becomes a reality, companies will need to adopt these holistic strategies to protect their brands and inventions in a global, digital marketplace.

Finally, the global IP landscape itself is in flux, with ongoing efforts toward harmonization and new programs at patent offices worldwide. patentpc.comclarkemodet.com For example, many patent offices offer accelerated examination programs for green technologies, which could be beneficial for inventions related to the sustainable synthesis of halogenated chromanols. chemicalindustryjournal.co.uk Navigating these changes will require a proactive and strategic approach to IP management to ensure robust protection for innovations in this promising area of chemistry. patentpc.com

Future Research Directions and Challenges

Exploration of Novel Synthetic Pathways

The efficient and selective synthesis of polysubstituted chromans remains a significant area of research. rsc.orgresearchgate.net For 5-Bromochroman-8-ol, future work should focus on developing novel synthetic pathways that offer high yields, regioselectivity, and stereocontrol.

Current synthetic strategies for the chroman core often involve cascade radical cyclizations, organocatalytic domino reactions, and phosphine-catalyzed reactions of salicylaldehydes with allenes. acs.orgthieme-connect.comrsc.org Future research could adapt these modern methods for the synthesis of this compound. For instance, a cascade radical annulation of a suitably substituted 2-(allyloxy)arylaldehyde could be a promising approach. rsc.orgmdpi.com

A key challenge is the regioselective introduction of the bromine atom at the C5 position and the hydroxyl group at the C8 position. Traditional bromination of phenolic compounds can lead to mixtures of isomers. nih.gov Therefore, the development of ortho-selective bromination techniques in the context of the chroman-8-ol (B2788029) system is crucial. nih.gov Furthermore, exploring "green" synthetic approaches, such as microwave-assisted synthesis or the use of environmentally benign solvents, could enhance the sustainability of the synthetic process. researchgate.net

Identification of New Biological Targets and Mechanisms

The chroman-4-one and chromone (B188151) scaffolds are found in numerous biologically active compounds, including SIRT2 inhibitors, anticancer agents, and antiepileptic drugs. nih.govnih.govnih.gov The presence of both a halogen atom and a phenolic hydroxyl group in this compound suggests it may possess interesting biological properties.

Future research should involve broad biological screening of this compound to identify potential therapeutic applications. Based on related structures, promising areas for investigation include:

Enzyme Inhibition: Substituted chroman-4-ones have shown potent and selective inhibition of Sirtuin 2 (SIRT2). nih.govnih.gov The 8-bromo substitution, in particular, has been associated with high potency in related scaffolds. nih.govnih.govacs.org

Anticancer Activity: Various chroman derivatives have demonstrated cytotoxic effects against cancer cell lines, such as breast cancer. nih.govnih.gov

Antimicrobial Properties: The chromanone scaffold is a known pharmacophore for developing agents against pathogenic microorganisms. mdpi.com

Once a biological activity is identified, subsequent research should focus on elucidating the mechanism of action and identifying the specific molecular targets. This can be achieved through a combination of techniques, including molecular docking studies, proteomics, and cellular assays. mdpi.comnih.gov

Advanced Characterization Techniques for Dynamic Processes

A thorough understanding of the physicochemical properties and dynamic behavior of this compound is essential for its development. Advanced spectroscopic techniques can provide deep insights into its structure, reactivity, and interactions.

Future studies could employ:

Gas-Phase Infrared Spectroscopy and Ion Mobility-Mass Spectrometry: These techniques can be used to study the intrinsic reactivity and fragmentation pathways of the chroman ring, providing fundamental information about its stability. nih.gov

Electron Spin Resonance (ESR) Spectroscopy: As a chromanol, this compound is expected to have antioxidant properties. ESR spectroscopy, combined with fast kinetics techniques like stopped-flow photometry, can be used to identify and study the kinetics of the chromanoxyl radicals formed during radical scavenging, which is crucial for evaluating its antioxidant efficiency. nih.gov

Advanced Raman and Electron Energy-Loss Spectroscopy (EELS): These methods can offer detailed information on the local chemical environment and bonding within the molecule, which is particularly useful for understanding the influence of the bromine and hydroxyl substituents on the electronic structure of the chroman system. arxiv.org

Application in Materials Science or Chemical Biology (beyond biological applications)

Beyond its potential biological applications, the unique structure of this compound makes it an interesting candidate for applications in materials science and as a tool in chemical biology.

Functional Materials: The phenolic hydroxyl group and the carbon-bromine bond offer reactive handles for polymerization or grafting onto surfaces. This could enable the development of new functional materials, such as chroman-containing polymers with specific optical or electronic properties.

Chemical Probes and Imaging Agents: The chroman scaffold can be functionalized to create fluorescent probes. Furthermore, radioiodinated chroman derivatives have been explored as diagnostic imaging agents in cancer studies. dovepress.com Future work could involve developing radiolabeled versions of this compound for similar applications.

Addressing Scalability and Cost-Effectiveness in Synthesis

For any practical application of this compound, the development of a scalable and cost-effective synthesis is paramount. Transitioning a synthetic route from the laboratory to an industrial scale presents numerous challenges. biosynth.com

Future research in this area should focus on:

Process Optimization: Optimizing reaction conditions (temperature, pressure, catalyst loading) to maximize yield and minimize reaction times.

Cost-efficient Reagents: Investigating the use of less expensive starting materials and catalysts. While many modern synthetic methods are elegant, they can rely on costly reagents that are not viable for large-scale production.

Purification Strategies: Developing efficient purification methods that avoid costly and time-consuming techniques like column chromatography.

The poor yield often associated with the chemical synthesis of complex chromanone analogs from natural sources highlights the need for more effective and economical synthetic methods. nih.gov

Bridging Gaps in Fundamental Understanding of Reactivity and Selectivity

A fundamental understanding of the reactivity and selectivity of this compound is essential for predicting its behavior and designing new applications. The interplay between the electron-donating hydroxyl group and the electron-withdrawing, yet ortho-para directing, bromine atom on the aromatic ring likely has a significant impact on the reactivity of the chroman system.

Future research should aim to:

Map the Reactivity of the Scaffold: Systematically study the reactivity of the different positions on the this compound scaffold in various chemical transformations.

Elucidate Mechanistic Pathways: Conduct mechanistic studies, potentially using techniques like kinetic analysis and computational modeling, to understand how the substituents influence reaction pathways. researchgate.net

Structure-Activity Relationship (SAR) Studies: Synthesize a series of analogs with variations at the 5- and 8-positions to build a comprehensive SAR that correlates structural features with reactivity and biological activity. nih.gov

Integration of Computational and Experimental Approaches

The synergy between computational chemistry and experimental work offers a powerful strategy for accelerating research on this compound. gu.se Computational methods can guide experimental design, rationalize observed results, and predict properties, thereby saving time and resources.

An integrated approach would involve:

Predicting Reaction Outcomes: Using Density Functional Theory (DFT) and other computational methods to model reaction mechanisms and predict the feasibility and selectivity of novel synthetic routes. acs.org

Virtual Screening and Docking: Employing molecular docking to screen this compound against libraries of biological targets to predict potential bioactivities and guide experimental testing. nih.gov

Spectroscopic Analysis: Combining experimental spectroscopic data (e.g., NMR, IR) with computational predictions to confirm molecular structures and understand electronic properties. nih.gov

By combining these computational tools with targeted experimental synthesis and evaluation, a deeper understanding of this compound can be achieved more efficiently.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.